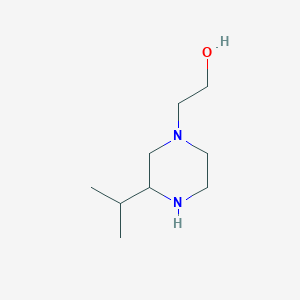
2-(3-丙-2-基哌嗪-1-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . This compound is characterized by the presence of a piperazine ring substituted with a propan-2-yl group and an ethanol group.
科学研究应用
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol has several scientific research applications:
作用机制
Target of Action
The primary targets of 2-(3-Propan-2-ylpiperazin-1-yl)ethanol are bacterial cell membranes . This compound has been found to have outstanding antibacterial activity against various bacterial strains .
Mode of Action
The compound interacts with its targets by irreversibly damaging the bacterial cell membranes . This damage results in the leakage of cytoplasmic components such as nucleic acids and proteins .
Biochemical Pathways
The affected biochemical pathway primarily involves the integrity and function of the bacterial cell membrane. The irreversible damage to the cell membranes disrupts the normal functioning of the bacteria, leading to their death .
Pharmacokinetics
The compound has been described as having acceptable drug-like properties , suggesting it may have suitable pharmacokinetic properties for bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of bacterial cell membrane integrity and function, leading to the leakage of cytoplasmic components and ultimately, bacterial death .
生化分析
Biochemical Properties
It is known that alcohols, such as this compound, can interact with a variety of enzymes and proteins The nature of these interactions can vary widely, from hydrogen bonding to more complex binding interactions
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of different dosages of 2-(3-Propan-2-ylpiperazin-1-yl)ethanol in animal models have not been studied. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .
准备方法
The synthesis of 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol typically involves the reaction of 1-(3-Propan-2-ylpiperazin-1-yl)ethanone with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, primarily at the hydroxyl and piperazine functional groups. Some common reactions include:
相似化合物的比较
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol can be compared with other piperazine derivatives, such as:
2-(4-Benzhydrylpiperazin-1-yl)ethanol: This compound has similar structural features but with a benzhydryl group instead of a propan-2-yl group.
2-(4-Methylpiperazin-1-yl)ethanol: This derivative has a methyl group on the piperazine ring, which may alter its biological activity.
2-(4-Pyridin-2-ylpiperazin-1-yl)ethanol: The presence of a pyridinyl group in this compound provides different pharmacological properties compared to 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol.
The uniqueness of 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(3-propan-2-ylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2)9-7-11(5-6-12)4-3-10-9/h8-10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOKQOIWMKSAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
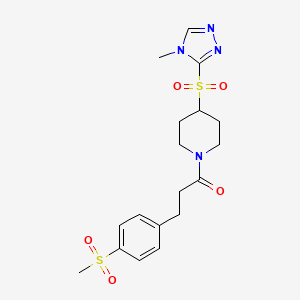
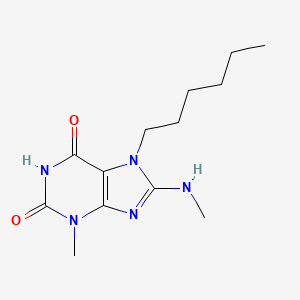
![(E)-3-(but-2-enamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2420990.png)
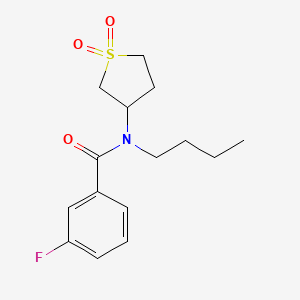
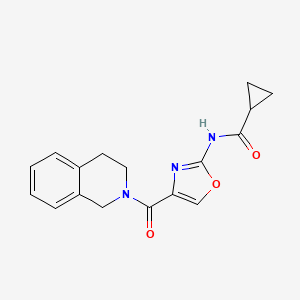
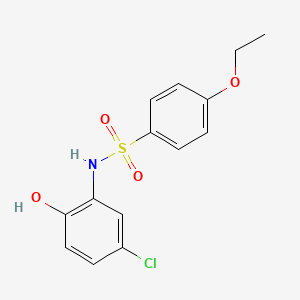
![1-[4-(4-fluorophenyl)piperazino]-2-(1H-1,2,4-triazol-1-yl)-1-ethanone](/img/structure/B2420998.png)
![2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2420999.png)
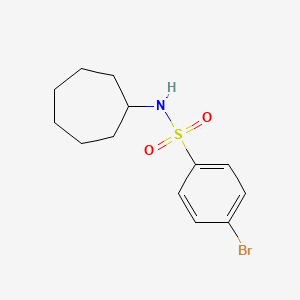
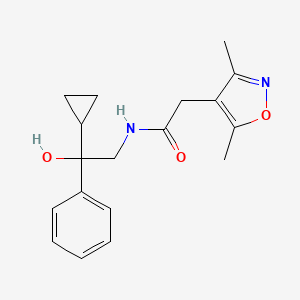
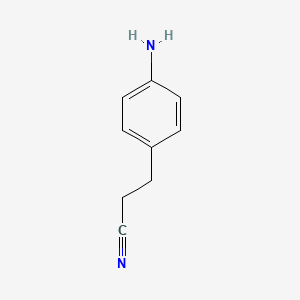
![1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride](/img/structure/B2421004.png)
![(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2421007.png)
![5-chloro-2-methoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2421008.png)
